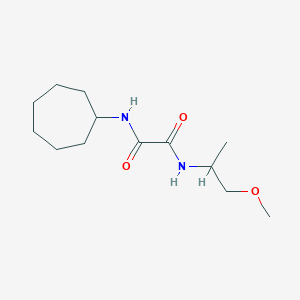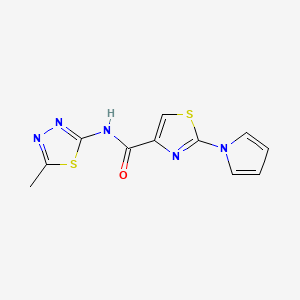
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea, also known as MQEU, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and has a molecular weight of 215.29 g/mol. MQEU is a colorless, odorless solid that is soluble in water and a variety of organic solvents. This compound has been used for a range of purposes, including drug synthesis, protein-protein interaction studies, and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood. The compound is believed to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with receptors and enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea are not well understood. The compound has been used to study the mechanism of action of drugs, and it is believed to interact with proteins and other biomolecules in the body. It is also believed to have an effect on the metabolism of drugs, as well as on the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a variety of research applications. However, the compound has a limited solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood, and its effects on biochemical and physiological processes are not well understood.
Orientations Futures
There are several potential future directions for research on 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea. These include further research on the mechanism of action of the compound, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to improve the solubility of the compound in water, as well as to explore its potential applications in drug synthesis and protein-protein interaction studies. Finally, research could be conducted to explore the potential of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea as a fluorescent probe for the detection of proteins and other biomolecules.
Méthodes De Synthèse
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea can be synthesized from 6-methoxyquinoline and 2-methoxyethylchloride. The synthesis involves a two-step process, beginning with the formation of a quinoline-2-methoxyethyl chloride intermediate, followed by the condensation of the intermediate with urea. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The yield of the reaction is usually around 90%.
Applications De Recherche Scientifique
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used to study the structure and function of proteins, as well as to study protein-protein interactions. In addition, 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-7-6-16-14(18)17-12-9-11(20-2)8-10-4-3-5-15-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAXOWOQNPPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)

![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)
![ethyl {[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formate](/img/structure/B6580210.png)
![N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6580216.png)